magnesium;4H-pyridin-4-ide;chloride
Description
Magnesium;4H-pyridin-4-ide;chloride is a coordination compound comprising magnesium (Mg²⁺) coordinated with a deprotonated 4H-pyridin-4-ide ligand and chloride (Cl⁻) counterions. The 4H-pyridin-4-ide ligand is a nitrogen-containing heterocycle derived from pyridine, where one hydrogen is removed to form a negatively charged species. This compound is structurally distinct due to the planar aromatic pyridinide ring, which facilitates π-backbonding with magnesium, enhancing stability .
- Molecular Formula: Likely C₅H₄N⁻·MgCl₂ (hypothetical, based on ligand stoichiometry).
- Thermal Stability: Pyridine derivatives with chlorine substituents exhibit melting points of 268–287°C , suggesting similar thermal resilience.
- Solubility: Magnesium chloride is highly soluble in water, but coordination with aromatic ligands may reduce hydrophilicity .
Properties
CAS No. |
108179-32-4 |
|---|---|
Molecular Formula |
C5H4ClMgN |
Molecular Weight |
137.85 g/mol |
IUPAC Name |
magnesium;4H-pyridin-4-ide;chloride |
InChI |
InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
RPFFELVLDBRKKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=[C-]1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4H-pyridin-4-ide;chloride typically involves the reaction of pyridine derivatives with magnesium chloride. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is collected from sources like the Great Salt Lake. This process includes several chemical treatment steps to purify the brine and remove impurities . The purified magnesium chloride can then be used in various chemical reactions to produce compounds like this compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4H-pyridin-4-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, alkyl halides, and various catalysts like copper and nickel. The conditions for these reactions often involve elevated temperatures and specific solvents like THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce alkylated pyridines, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
Magnesium;4H-pyridin-4-ide;chloride has several scientific research applications:
Mechanism of Action
The mechanism by which magnesium;4H-pyridin-4-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions play a role in over 300 enzymatic processes and are essential for energy production, oxidative phosphorylation, and glycolysis . The pyridine component can interact with various biological molecules, potentially influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Magnesium;4H-Pyridin-4-ide;Chloride and Analogues
Key Observations:
- Thermal Stability : The target compound likely surpasses simple MgCl₂ salts (e.g., MgCl₂·6H₂O, m.p. 117°C) due to aromatic ligand stabilization .
- Solubility : Coordination with hydrophobic pyridinide reduces water solubility compared to ionic MgCl₂ .
- Applications : Unlike MgCl₂ (industrial uses), pyridinide complexes may serve in catalysis or drug design .
Spectroscopic and Analytical Data
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